2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Description
This compound is a purino-pyrimidine hybrid featuring a bicyclic core (purino[7,8-a]pyrimidine) with key substituents:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
- 2,4-Dioxo motifs: Contribute to hydrogen-bonding interactions, critical for binding to biological targets like kinases or adenosine receptors.
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-19-14-13(15(25)22(17(19)26)10-12(23)24)21-9-5-8-20(16(21)18-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCMQMEQOUIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the purine and pyrimidine derivatives class, characterized by a unique structure that influences its biological properties. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N4O4 |
| Molecular Weight | 354.36 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors may induce signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Case Study : A study evaluated the antimicrobial effects of several derivatives against Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated high efficacy against these pathogens, suggesting potential applications in treating bacterial infections .
Cytotoxic Effects
Another area of investigation is the cytotoxicity of the compound on cancer cell lines.
- Research Findings : In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a possible role in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus pneumoniae | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: Case Studies on Antimicrobial Efficacy
| Study | Bacterial Strains Tested | Results |
|---|---|---|
| Study A | Staphylococcus pneumoniae | High inhibition observed |
| Study B | Pseudomonas aeruginosa | Moderate inhibition observed |
Comparison with Similar Compounds
Research Implications
- Pharmacokinetics : Ester derivatives (Compounds B, E) are promising for oral delivery but require hydrolysis studies.
- Target Selectivity : Substituents like 3,5-dimethylphenyl (Compound B) or benzyl (Compound E) may favor specific enzyme isoforms.
- Solubility-Bioactivity Balance : Polar groups (e.g., methoxy in Compound C) improve solubility but must be balanced with metabolic stability.
This analysis highlights the critical role of substituent engineering in optimizing purino-pyrimidine derivatives for therapeutic applications. Further experimental validation is needed to correlate structural features with biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
